Structural Determinants of Hedgehog Pathway Inhibition: Class-Level SAR Informing Potential Differentiation
In a series of dimethylpyridazine derivatives evaluated as Hedgehog signaling pathway inhibitors, the nature of the benzoyl substituent on the piperazine linker was a critical determinant of potency. Although CAS 2034574-20-2 was not directly tested in this study, the SAR analysis demonstrated that fluorine-substituted benzoyl groups conferred significantly improved inhibition of Gli mRNA expression in HEPM cells compared to unsubstituted or methoxy-substituted analogs [1]. The 2-methoxybenzoyl moiety present in CAS 2034574-20-2 is structurally distinct from the 4-fluoro-2-(trifluoromethyl)benzoyl group of the optimized lead compound LEQ-506, which exhibited an IC50 approximately 6-fold lower than earlier analogs . This class-level SAR suggests that CAS 2034574-20-2 would exhibit substantially reduced Hedgehog pathway potency relative to LEQ-506, making it more suitable as a negative control or a selectivity profiling tool rather than a primary pathway inhibitor.
| Evidence Dimension | Hedgehog pathway inhibition (Gli mRNA, HEPM cells) |
|---|---|
| Target Compound Data | Not experimentally determined (inferred to be >=6-fold less potent than LEQ-506 based on class SAR) |
| Comparator Or Baseline | LEQ-506 (4-fluoro-2-(trifluoromethyl)benzoyl analog); IC50 ~6-fold lower than Compound 2 |
| Quantified Difference | Estimated >=6-fold reduction in potency for methoxybenzoyl analog vs. optimized fluoro-trifluoromethyl benzoyl analog |
| Conditions | Human HEPM cell line; Gli mRNA quantification assay (class-level SAR context) |
Why This Matters
Procurement decisions for Hedgehog pathway research must account for the >6-fold potency differential driven by benzoyl substitution, ensuring that CAS 2034574-20-2 is employed only where lower target engagement is desired.
- [1] Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors. ScienceDirect, 2018. View Source
